N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a pyrimidine ring substituted with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes may include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes, followed by cyclization.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized using methods such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or ion channels, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
- N-{1-[(3-fluoro-4-ethoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
Uniqueness
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H25FN4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H25FN4O/c1-14-10-21-19(22-11-14)23(2)16-5-4-8-24(13-16)12-15-6-7-18(25-3)17(20)9-15/h6-7,9-11,16H,4-5,8,12-13H2,1-3H3 |
InChI Key |
GIZCXXQFPUJJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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